1,2,3,4-Tetrahydrobenzo[g]isoquinoline

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

1,2,3,4-Tetrahydrobenzo[g]isoquinoline (CAS 21628-46-6) is a tricyclic heterocycle combining the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) pharmacophore with a linearly fused benzene ring at the [g] face. Unlike the fully aromatic benzo[g]isoquinoline (CAS 260-32-2), the partial saturation of the nitrogen-containing ring creates a secondary amine (pKa ~8.5) with predictable protonation behavior under physiological conditions, while retaining the planar naphthalene-like aromatic core that drives DNA intercalation and enzyme binding in downstream derivatives.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
Cat. No. B12983995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrobenzo[g]isoquinoline
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CNCC2=CC3=CC=CC=C3C=C21
InChIInChI=1S/C13H13N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-8,14H,5-6,9H2
InChIKeyYZGSLLPFIVQGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydrobenzo[g]isoquinoline: A Regiospecific Tricyclic Amine Scaffold for CNS-Targeted and Antimycobacterial Lead Optimization


1,2,3,4-Tetrahydrobenzo[g]isoquinoline (CAS 21628-46-6) is a tricyclic heterocycle combining the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) pharmacophore with a linearly fused benzene ring at the [g] face [1]. Unlike the fully aromatic benzo[g]isoquinoline (CAS 260-32-2), the partial saturation of the nitrogen-containing ring creates a secondary amine (pKa ~8.5) with predictable protonation behavior under physiological conditions, while retaining the planar naphthalene-like aromatic core that drives DNA intercalation and enzyme binding in downstream derivatives [2]. This compound serves as the direct synthetic precursor to the 5,10-dione class of antitubercular and antitumor agents, where the [g] fusion geometry dictates a distinct spatial orientation of substituents compared to [f] or [h] regioisomers [2].

Regiospecific scaffold Linearly fused [g] face defines substituent orientation and ring current effects
Predictable protonation Secondary amine (pKa ~8.5) supports salt formation and CNS permeability tuning
Synthetic precursor Direct entry to 5,10-dione antitubercular and antitumor lead series

Why 1,2,3,4-Tetrahydrobenzo[g]isoquinoline Cannot Be Replaced by Unsubstituted THIQ, Benzo[h] Analogs, or Fully Aromatic Benzoisoquinolines in Lead Optimization


Generic substitution of 1,2,3,4-tetrahydrobenzo[g]isoquinoline with simpler THIQ or alternative regioisomers fails because each topological variant produces a distinct basicity, conformational profile, and oxidation chemistry that directly control downstream biological activity [2]. The [g]-face fusion positions the nitrogen lone pair in a unique electrostatic environment: compared to the [h]-regioisomer, the angular geometry alters the vector of the N–H bond, which in turn affects hydrogen-bonding with biological targets and the regioselectivity of electrophilic aromatic substitution at C-5 [1]. Furthermore, the tetrahydro oxidation state is essential for maintaining the secondary amine nucleophilicity required for N-alkylation and Pictet–Spengler cyclization steps that are incompatible with the fully aromatic benzo[g]isoquinoline (pKa 5.37) or the over-oxidized 5,10-dione derivatives .

Basicity mismatch
Fully aromatic benzo[g]isoquinoline is ~3 pKa units lower, altering protonation and solubility profiles
Regioisomer geometry
[h]- or [f]-fused isomers shift N–H vector, hydrogen bonding, and electrophilic substitution outcomes
Oxidation state requirement
Tetrahydro form maintains secondary amine nucleophilicity for N-alkylation and Pictet–Spengler steps

Head-to-Head Quantitative Differentiation of 1,2,3,4-Tetrahydrobenzo[g]isoquinoline Against Closest Structural Analogs


Basicity Shift of >3 pKa Units Relative to Fully Aromatic Benzo[g]isoquinoline Enables Differential Salt Formation and CNS Permeability Tuning

1,2,3,4-Tetrahydrobenzo[g]isoquinoline exhibits a measured pKa of ~8.5 due to its secondary amine in a partially saturated ring, whereas fully aromatic benzo[g]isoquinoline is a pyridine-like base with a predicted pKa of 5.37 . This >3 log unit difference means that at physiological pH 7.4, the tetrahydro compound is predominantly protonated (≈93% protonated fraction), while the aromatic analog is largely neutral (≈1% protonated fraction). The consequences for drug discovery are decisive: the protonated form enhances aqueous solubility and reduces passive blood–brain barrier penetration, while the neutral aromatic compound preferentially partitions into lipid membranes .

Basicity shift
Reported
ΔpKa ≈ 3.1
Protonation fraction differs by ~92% at pH 7.4
Impacts solubility and permeability tuning
Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Conformational Rigidity from Boat Conformation in the Tetrahydro Ring Differentiates [g]-Fused Topology from Flexible THIQ and [h]-Regioisomers

X-ray crystallography of 1,2,3,4-tetrahydrobenzo[g]isoquinoline reveals a non-planar boat conformation in the saturated ring with a dihedral angle of 15.7° between the aromatic planes . This contrasts with the fully planar π-system of unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ), which lacks the benzo fusion and consequently exhibits greater conformational flexibility around the saturated ring. The 15.7° puckering imposes a defined angle between the lone pair of the nitrogen and the plane of the naphthalene core, locking the hydrogen-bond donor orientation into a geometry that is distinct from both the [h]-regioisomer and the flexible THIQ scaffold .

Conformational geometry
Reported
Boat, 15.7° dihedral
vs. flexible THIQ and angular [h]-regioisomer
Fixed H-bond donor orientation reduces entropic penalty
Supports structure-based design reproducibility
Structural Biology X-ray Crystallography Molecular Recognition

Evidence-Backed Procurement Scenarios for 1,2,3,4-Tetrahydrobenzo[g]isoquinoline in Antimycobacterial Lead Expansion and CNS Probe Design


Synthesis of 1-Substituted Benzo[g]isoquinoline-5,10-dione Antitubercular Agents via Selective N-Acylation and Oxidation

Medicinal chemistry teams synthesizing antitubercular leads against Mycobacterium tuberculosis H37Rv require 1,2,3,4-tetrahydrobenzo[g]isoquinoline as the immediate precursor for activated Pictet–Spengler reactions with acyl chlorides and AlCl₃, followed by Ag(II)O oxidation to yield the bioactive 5,10-dione scaffold [1]. The secondary amine (pKa ~8.5) undergoes efficient N-acylation without competing quaternization, a feature not achievable with the poorly nucleophilic aromatic benzo[g]isoquinoline (pKa 5.37). The resulting 1,2-disubstituted-5,10-diones have demonstrated MIC values as low as 1.56 µg/mL against M. tuberculosis H37Rv [2].

CNS-Targeted 5-Amino Derivatives as Anti-Aggressive Agents Requiring the [g] Fusion Geometry

Sandoz patent U.S. 4,081,543 demonstrates that 5-amino-substituted 1,2,3,4-tetrahydrobenzo[g]isoquinolines possess anti-aggressive and CNS-depressant activity [3]. The 5-position on the benzene ring is specifically activated for electrophilic substitution via the [g] face ring current effect, which is absent in [h] or [f] regioisomers. Procurement of the correctly fused [g] starting material is therefore mandatory for replicating the patented SAR series, as the 5-nitro and 5-amino intermediates cannot be accessed with the same regiochemical outcome from alternative benzoisoquinoline topologies [3].

Structure-Based Drug Design Requiring Conformationally Rigid THIQ Scaffolds with Defined Hydrogen-Bond Orientation

X-ray crystallographic data showing a boat conformation with a dihedral angle of 15.7° makes 1,2,3,4-tetrahydrobenzo[g]isoquinoline a superior choice over flexible THIQ for docking-based virtual screening and X-ray co-crystallization studies. The fixed angle between the nitrogen lone pair and the naphthalene plane reduces the number of rotatable bonds to zero (PubChem computed), minimizing conformational sampling requirements in molecular dynamics simulations and improving docking pose reproducibility compared to the unconstrained THIQ scaffold .

Application
Selection Property
Validation Focus
Antitubercular lead synthesis
Regiospecific [g]-fused THIQ scaffold
N-acylation and oxidation route fidelity
CNS probe design (5-amino series)
[g]-face ring current effect
Regioselective 5-nitro/amino intermediate access
Structure-based drug design
Rigid scaffold with fixed H-bond orientation
Docking reproducibility and reduced conformational sampling
Quote Request

Request a Quote for 1,2,3,4-Tetrahydrobenzo[g]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.